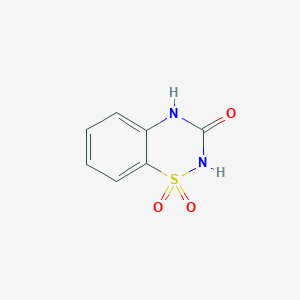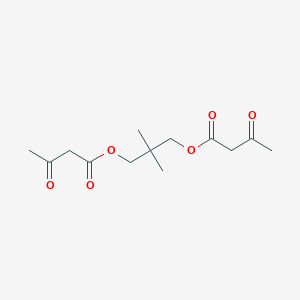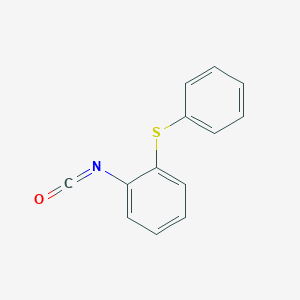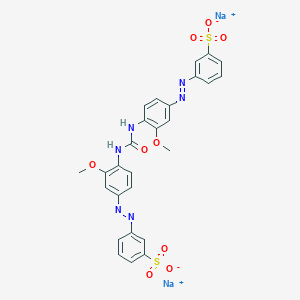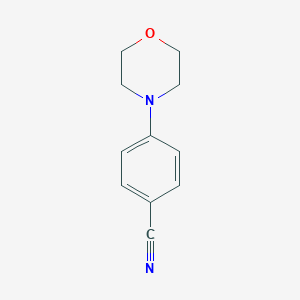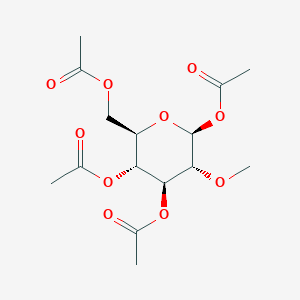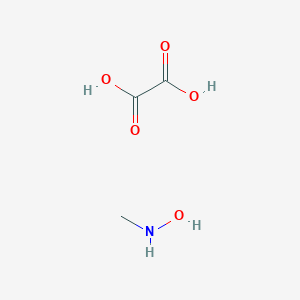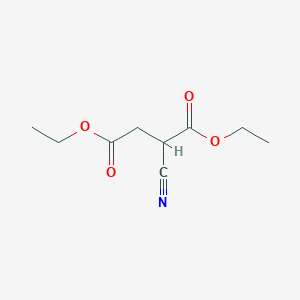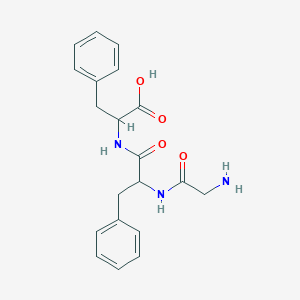![molecular formula C11H8MoO4 B077923 (BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM CAS No. 12146-37-1](/img/structure/B77923.png)
(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM is an organomolybdenum compound with the formula C₁₁H₈MoO₄. Structurally, it consists of a norbornadiene ligand bonded to a molybdenum tetracarbonyl fragment. This compound is a yellow, volatile solid and is known for its unique chemical properties and applications .
Mechanism of Action
Biochemical Pathways
It may serve as a catalyst in organic transformations, including Diels-Alder reactions, as observed in ruthenium-catalyzed homo Diels-Alder [2 + 2 + 2] cycloadditions .
Pharmacokinetics
For instance, it can modify multiwalled carbon nanotubes (MWCNTs) paste electrodes for detecting copper ions (Cu²⁺) using square wave anodic stripping voltammetry
Action Environment
Environmental factors play a crucial role in the compound’s stability and efficacy. For instance:
Preparation Methods
Synthetic Routes and Reaction Conditions
(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM is typically synthesized through the thermal or photochemical substitution of molybdenum hexacarbonyl. The reaction involves the replacement of carbonyl ligands in molybdenum hexacarbonyl with norbornadiene under controlled conditions .
Industrial Production Methods
In industrial settings, the production of molybdenum, (2,5-norbornadienyl)tetracarbonyl- follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM undergoes various chemical reactions, including:
Substitution: The norbornadiene ligand can be substituted with other ligands, such as phosphines, under specific conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Major Products Formed
Oxidation: Oxidized molybdenum species.
Substitution: Molybdenum complexes with substituted ligands.
Scientific Research Applications
(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Molybdenum hexacarbonyl: A precursor in the synthesis of molybdenum, (2,5-norbornadienyl)tetracarbonyl-.
Chromium hexacarbonyl: Similar in structure but contains chromium instead of molybdenum.
Tungsten hexacarbonyl: Another similar compound with tungsten as the central metal atom.
Uniqueness
(BICYCLO[2.2.1]HEPTA-2,5-DIENE)TETRACARBONYLMOLYBDENUM is unique due to its specific ligand arrangement and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;carbon monoxide;molybdenum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.4CO.Mo/c1-2-7-4-3-6(1)5-7;4*1-2;/h1-4,6-7H,5H2;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHYHBPCAGKHGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C2C=CC1C=C2.[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8MoO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12146-37-1 |
Source


|
| Record name | (Bicyclo[2.2.1]hepta-2,5-diene)tetracarbonylmolybdenum(0) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

